molecular formula C13H11FN2OS B15116955 3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide

3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide

Katalognummer: B15116955
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: LDZHZYXUPXABCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a methylsulfanyl group, and a carboxamide group. These functional groups contribute to its distinct chemical and physical properties, making it valuable in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide is unique due to its combination of a fluorinated pyridine ring, a methylsulfanyl group, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C13H11FN2OS

Molekulargewicht

262.30 g/mol

IUPAC-Name

3-fluoro-N-(3-methylsulfanylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C13H11FN2OS/c1-18-10-4-2-3-9(7-10)16-13(17)11-5-6-15-8-12(11)14/h2-8H,1H3,(H,16,17)

InChI-Schlüssel

LDZHZYXUPXABCT-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC(=C1)NC(=O)C2=C(C=NC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.